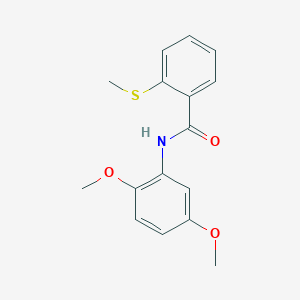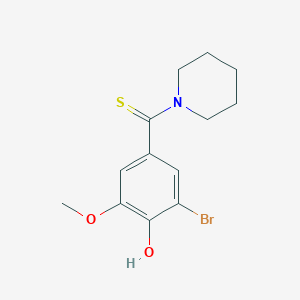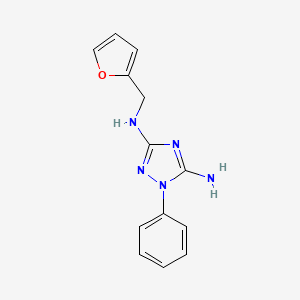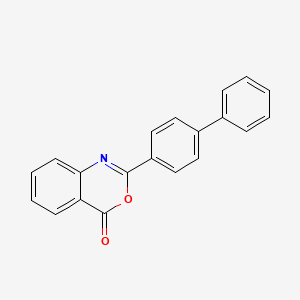![molecular formula C17H19ClN2O3 B5716943 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. CDU belongs to the class of ureas, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, it is believed that N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. Inhibition of these enzymes can lead to various biological effects, including the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of cancer cell growth.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential use in cancer research and Alzheimer's disease treatment. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be effective in inhibiting the growth of various cancer cell lines and improving cognitive function. However, one of the limitations of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential toxicity. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be toxic to normal cells at high concentrations, which can limit its use in lab experiments.
将来の方向性
There are several future directions for N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea research. One direction is to further study the mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. Understanding the mechanism of action can lead to the development of more effective N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea derivatives. Another direction is to study the potential use of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in other diseases, such as Parkinson's disease and Huntington's disease. Finally, future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, which can increase its potential use in lab experiments and clinical trials.
Conclusion:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in various scientific applications. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines and improve cognitive function. However, N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has potential toxicity, which can limit its use in lab experiments. Future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and studying its potential use in other diseases.
合成法
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea can be synthesized using a three-step process. The first step involves the reaction of 2-chloroaniline with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethyl-2-chlorobenzamide. The second step involves the reaction of the benzamide with potassium carbonate and dimethylformamide to form the corresponding benzyl isocyanate. The final step involves the reaction of the benzyl isocyanate with 2-chlorophenylamine to form N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea.
科学的研究の応用
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied extensively for its potential use in various scientific applications. One of the major applications of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is in cancer research. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been studied for its potential use in treating Alzheimer's disease. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-3-5-13(14)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPRCWORBHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)





![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)